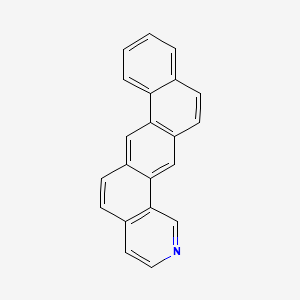![molecular formula C8H9ClO2 B14684914 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 35242-26-3](/img/structure/B14684914.png)
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H9ClO2 It is a chlorinated derivative of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, featuring a unique bicyclic structure that includes a furan ring fused with a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one typically involves the chlorination of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.
Substitution Reactions: Starting from a precursor compound that already contains a suitable leaving group, such as a hydroxyl or halide, and replacing it with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions would be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl, amino, or alkoxy groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, potentially yielding hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Oxidation Reactions: Oxidizing agents can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxyl groups would yield hydroxy derivatives, while reduction would produce the dechlorinated parent compound.
科学的研究の応用
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Explored for its potential use in the development of novel materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would vary based on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: The non-chlorinated parent compound, which serves as a precursor in the synthesis of the chlorinated derivative.
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A hydroxylated derivative with different chemical and biological properties.
Uniqueness
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to its non-chlorinated and hydroxylated counterparts
特性
CAS番号 |
35242-26-3 |
|---|---|
分子式 |
C8H9ClO2 |
分子量 |
172.61 g/mol |
IUPAC名 |
2-chloro-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9ClO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
InChIキー |
UIRGCERYHLFSKK-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3C1C(C2Cl)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


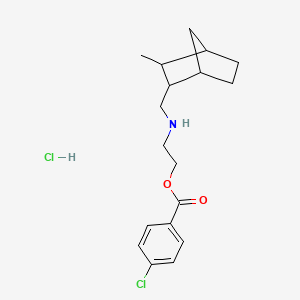
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
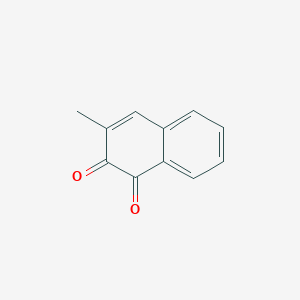
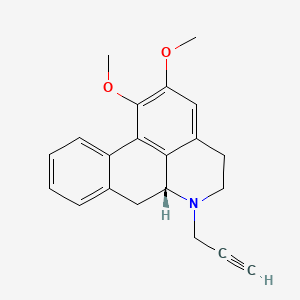
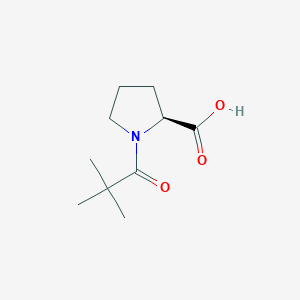
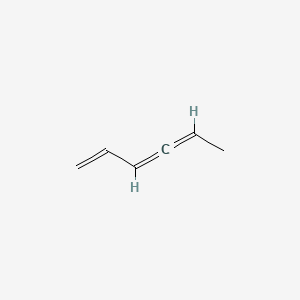


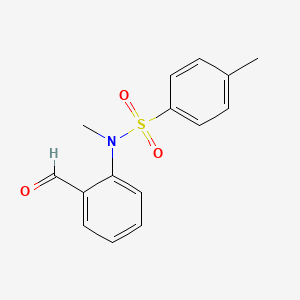
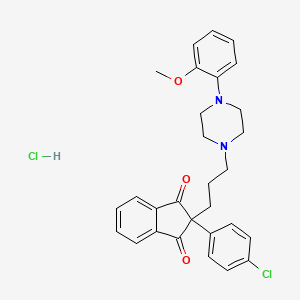
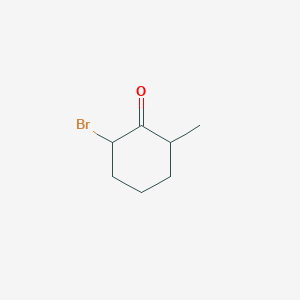
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)

